molecular formula C5H9ClO B580363 2-METHYLBUTYRYL-D9 CHLORIDE CAS No. 1219795-10-4

2-METHYLBUTYRYL-D9 CHLORIDE

Cat. No.: B580363
CAS No.: 1219795-10-4
M. Wt: 129.631
InChI Key: XRPVXVRWIDOORM-CBZKUFJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbutyryl-d9 chloride (CAS RN: 1219795-10-4) is a deuterated acyl chloride with the molecular formula CD₃CD₂CD(CD₃)COCl and a molecular weight of 129.63 g/mol . This compound features nine deuterium atoms replacing hydrogen at the methyl and butyryl chain positions, achieving >98 atom% isotopic purity. It is primarily utilized as a reagent in synthetic chemistry for introducing deuterium-labeled acyl groups into target molecules. Applications include pharmaceutical research (e.g., metabolic stability studies) and spectroscopic analysis (e.g., NMR or mass spectrometry internal standards) .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbutyryl-d9 chloride is typically synthesized from 2-methylbutyric acid and thionyl chloride. The reaction involves the conversion of the carboxylic acid group to an acid chloride group using thionyl chloride as the reagent . The reaction conditions generally include:

    Reagents: 2-methylbutyric acid, thionyl chloride

    Solvent: Anhydrous conditions

    Temperature: Room temperature to reflux

    Reaction Time: Several hours until the reaction is complete

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reagents

    Continuous Flow Systems: To ensure consistent production and quality

    Purification: Distillation or recrystallization to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions

2-Methylbutyryl-d9 chloride undergoes various chemical reactions, including:

    Substitution Reactions: Commonly reacts with nucleophiles to form corresponding amides, esters, and other derivatives.

    Hydrolysis: Reacts with water to form 2-methylbutyric acid and hydrochloric acid.

    Reduction: Can be reduced to 2-methylbutanol using reducing agents.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran

    Catalysts: Acid or base catalysts depending on the reaction

Major Products

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    2-Methylbutyric Acid: Formed by hydrolysis

Scientific Research Applications

2-Methylbutyryl-d9 chloride is widely used in scientific research due to its versatility:

    Chemistry: Used in the synthesis of various organic compounds, including inhibitors and anti-microtubule agents.

    Biology: Utilized in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Plays a role in the development of cancer treatment drugs.

    Industry: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-methylbutyryl-d9 chloride involves its reactivity as an acid chloride. It targets nucleophilic sites in molecules, facilitating the formation of amides, esters, and other derivatives. The deuterium labeling allows for tracking and studying metabolic pathways and pharmacokinetics in drug development .

Comparison with Similar Compounds

Structural and Isotopic Differences

The following table highlights key distinctions between 2-Methylbutyryl-d9 chloride and another deuterated compound from the same source, 3-Methyl-d3-butyric-3,4,4,4-d4 acid (CAS RN: 1219805-32-9):

Property This compound 3-Methyl-d3-Butyric-3,4,4,4-d4 Acid
Molecular Formula CD₃CD₂CD(CD₃)COCl C₅H₃D₇O₂
Molecular Weight (g/mol) 129.63 109.17
Functional Group Acyl chloride Carboxylic acid
Deuterium Positions Methyl group + butyryl chain 3rd carbon + three 4th carbons
Isotopic Purity >98 atom% D >98 atom% D
Key Applications Acylation reactions, NMR/MS standards Metabolic tracing, isotopic dilution

Key Observations :

  • Reactivity : The acyl chloride group in this compound makes it highly reactive toward nucleophiles (e.g., amines, alcohols), whereas the carboxylic acid derivative requires activation for similar reactions.
  • Deuteration Impact : The extensive deuteration in this compound reduces its reaction rate due to the kinetic isotope effect (KIE), a property exploited in mechanistic studies to slow down specific steps . In contrast, the deuterium distribution in 3-Methyl-d3-butyric acid enhances metabolic stability in vivo, making it valuable for drug disposition studies.

Comparison with Non-Deuterated Analogues

  • Molecular Weight: Non-deuterated 2-methylbutyryl chloride (C₅H₉ClO) has a molecular weight of 120.58 g/mol, ~7% lighter than its deuterated counterpart.
  • Stability : Deuterated compounds often exhibit enhanced thermal and oxidative stability due to stronger C-D bonds.
  • Analytical Utility: Non-deuterated versions lack isotopic labels, limiting their use in tracer studies.

Pharmacological Studies

Deuteration at specific sites (e.g., methyl branches) mimics natural hydrogen positions, allowing researchers to assess drug metabolism without altering steric or electronic properties. This is particularly useful in:

  • Identifying metabolite pathways via mass spectrometry.
  • Enhancing drug half-life through reduced CYP450-mediated oxidation.

Biological Activity

2-Methylbutyryl-D9 chloride, also known as (±)-2-Methylbutyryl chloride-d9, is a deuterium-labeled compound that has garnered attention due to its potential biological activities and applications in biochemical research. This article reviews the existing literature on its biological activity, focusing on its metabolic pathways, enzymatic interactions, and potential pharmacological effects.

This compound is a derivative of 2-methylbutyric acid and belongs to the class of acyl chlorides. Its chemical formula is C5H9ClO, and it is characterized by the presence of a deuterium isotope at the methyl group, which allows for tracing in metabolic studies.

Metabolic Pathways

Research indicates that this compound can be activated by specific enzymes in microbial systems. A key enzyme identified is MbcS (a short-chain acyl-CoA synthetase), which selectively catalyzes the conversion of 2-methylbutyrate to its corresponding acyl-CoA derivative. This activation is crucial for the incorporation of branched-chain fatty acids (BCFAs) into bacterial membranes, particularly in organisms like Bacillus subtilis and Staphylococcus aureus .

Table 1: Enzymatic Activation of this compound

EnzymeReaction TypeSubstrateProduct
MbcSAcyl-CoA synthesis2-Methylbutyrate2-Methylbutyryl-CoA
Buk/PtbTwo-step activation2-MethylbutyrateAcyl-CoA derivatives

Biological Activity

The biological activities associated with this compound primarily stem from its role as a substrate in various metabolic processes. Here are some observed effects:

  • Antimicrobial Activity : Studies suggest that the incorporation of branched-chain fatty acids into bacterial membranes enhances their structural integrity and may confer resistance to certain antimicrobial agents .
  • Cytotoxic Effects : There is emerging evidence that compounds related to acyl chlorides exhibit cytotoxic properties, potentially through mechanisms involving membrane disruption or interference with cellular signaling pathways .
  • Metabolic Tracing : The deuterium labeling allows for precise tracking in metabolic studies, providing insights into how this compound participates in lipid biosynthesis and metabolism .

Case Studies

  • Bacterial Membrane Composition : A study investigating the effects of exogenous 2-methylbutyrate on Bacillus subtilis showed that supplementation altered membrane lipid composition, leading to an increase in anteiso-BCFA levels. This shift was linked to enhanced membrane fluidity and stability under stress conditions .
  • Cytotoxicity Assessment : In vitro assays assessed the cytotoxicity of related acyl chlorides, revealing that they can induce apoptosis in cultured mammalian cells at specific concentrations. The mechanism appears to involve oxidative stress pathways .

Properties

CAS No.

1219795-10-4

Molecular Formula

C5H9ClO

Molecular Weight

129.631

IUPAC Name

2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl chloride

InChI

InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D

InChI Key

XRPVXVRWIDOORM-CBZKUFJVSA-N

SMILES

CCC(C)C(=O)Cl

Synonyms

2-METHYLBUTYRYL-D9 CHLORIDE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHYLBUTYRYL-D9 CHLORIDE
Reactant of Route 2
Reactant of Route 2
2-METHYLBUTYRYL-D9 CHLORIDE
Reactant of Route 3
2-METHYLBUTYRYL-D9 CHLORIDE
Reactant of Route 4
2-METHYLBUTYRYL-D9 CHLORIDE
Reactant of Route 5
2-METHYLBUTYRYL-D9 CHLORIDE
Reactant of Route 6
2-METHYLBUTYRYL-D9 CHLORIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.